

An In-Depth Technical Guide to 2-Thiazol-2-yl-propan-2-ol

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Compound of Interest

Compound Name: 2-Thiazol-2-yl-propan-2-ol

Cat. No.: B176019

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This technical guide provides a comprehensive overview of **2-Thiazol-2-yl-propan-2-ol**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide details its chemical identifiers, proposes a detailed experimental protocol for its synthesis, and outlines a logical workflow for its preparation.

Core Data: Identifiers and Properties

A summary of the key chemical identifiers for **2-Thiazol-2-yl-propan-2-ol** is presented in the table below. This information is essential for the accurate identification and characterization of the compound.

Identifier	Value
CAS Number	16077-78-4[1]
IUPAC Name	2-(1,3-thiazol-2-yl)propan-2-ol[1]
Synonym	a,a-Dimethyl-2-thiazolemethanol[1]
Molecular Formula	C ₆ H ₉ NOS[1]
Molecular Weight	143.21 g/mol [1]
Canonical SMILES	CC(C)(C1=NC=CS1)O[1]
InChI	InChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3
InChIKey	MWGMUIUFKOSHPDB-UHFFFAOYSA-N

Proposed Experimental Protocol for Synthesis

While a specific, peer-reviewed experimental protocol for the synthesis of **2-Thiazol-2-yl-propan-2-ol** is not readily available in the surveyed literature, a viable synthetic route can be proposed based on established principles of organometallic chemistry. The following protocol details a general method for its synthesis via the generation of a 2-lithiothiazole intermediate followed by its reaction with acetone.

Reaction Scheme:

Thiazole is first deprotonated at the C2 position using a strong organolithium base to form 2-lithiothiazole. This nucleophilic intermediate then reacts with acetone in a nucleophilic addition reaction to form the lithium salt of the tertiary alcohol. Subsequent aqueous workup protonates the alkoxide to yield the final product, **2-Thiazol-2-yl-propan-2-ol**.

Materials and Reagents:

- Thiazole
- n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)

- Anhydrous tetrahydrofuran (THF)
- Anhydrous acetone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Solvents for purification by column chromatography (e.g., hexanes and ethyl acetate)

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask, previously flame-dried and cooled under a stream of dry nitrogen, is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is maintained under a positive pressure of nitrogen throughout the experiment.
- **Formation of 2-Lithiothiazole:** Anhydrous THF is cannulated into the reaction flask and cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Thiazole (1.0 equivalent) is then added dropwise. A solution of n-butyllithium (1.05 equivalents) is added dropwise from the dropping funnel, ensuring the internal temperature is maintained below $-70\text{ }^\circ\text{C}$. The resulting mixture is stirred at $-78\text{ }^\circ\text{C}$ for 1 hour to facilitate the complete formation of the 2-lithiothiazole intermediate.
- **Reaction with Acetone:** Anhydrous acetone (1.1 equivalents), pre-cooled to $-78\text{ }^\circ\text{C}$, is added dropwise to the reaction mixture. The solution is stirred at $-78\text{ }^\circ\text{C}$ for an additional 2-3 hours, after which the cooling bath is removed, and the reaction is allowed to warm to room temperature and stir overnight.
- **Work-up:** The reaction is carefully quenched at $0\text{ }^\circ\text{C}$ by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting biphasic mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an appropriate organic solvent such as diethyl ether or ethyl acetate.

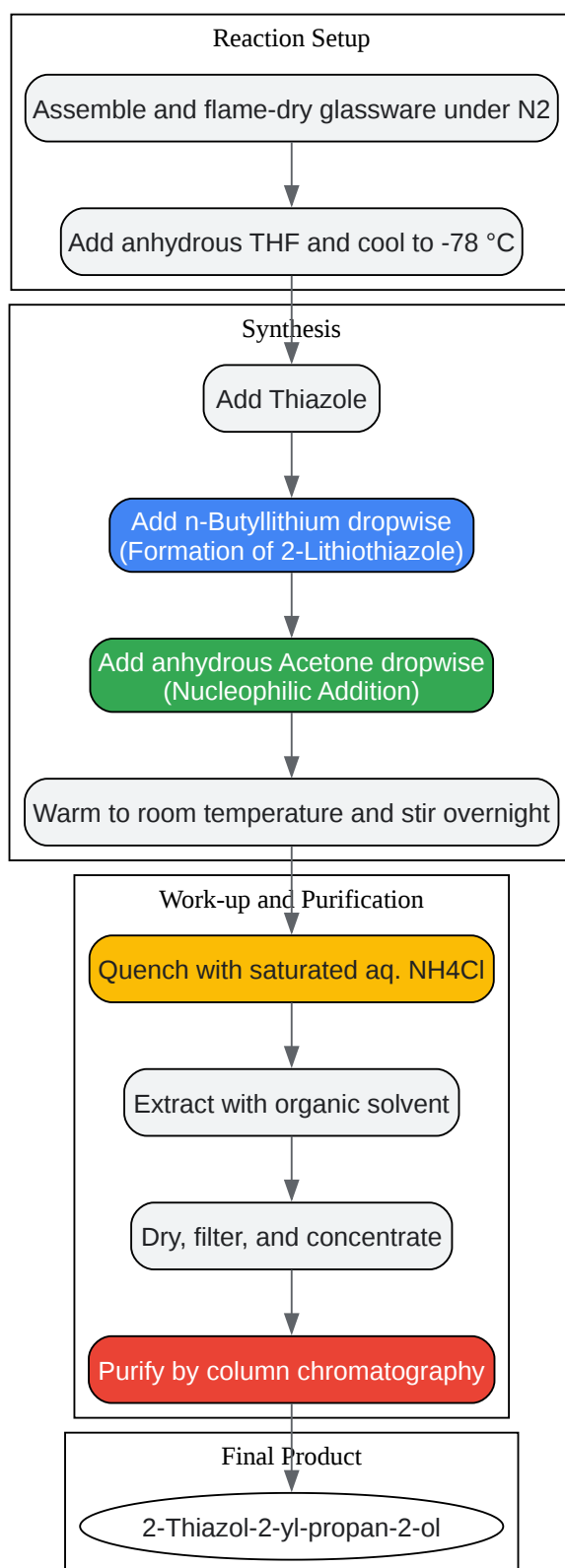
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure **2-Thiazol-2-yl-propan-2-ol**.
- **Characterization:** The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for **2-Thiazol-2-yl-propan-2-ol**. Thiazole-containing compounds, as a broad class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. However, dedicated studies to elucidate the specific biological targets and pharmacological properties of **2-Thiazol-2-yl-propan-2-ol** are required.

Visualizations

Given the absence of known signaling pathways for this compound, the following diagram illustrates the logical workflow of the proposed synthetic protocol.



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Caption: A logical workflow for the proposed synthesis of **2-Thiazol-2-yl-propan-2-ol**.

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References

- 1. 2-Thiazol-2-yl-propan-2-ol | C₆H₉NOS | CID 12992807 - PubChem [pubchem.ncbi.nlm.nih.gov]
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